2-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxin

Regioselective synthesis Friedel-Crafts acylation 1,4-Benzodioxin

2-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxin (IUPAC: 3-(2-chloroethyl)-2,3-dihydro-1,4-benzodioxine) is a heterocyclic building block featuring a 1,4-benzodioxane core substituted at the 2-position with a chloroethyl chain. This scaffold is a critical pharmacophore in multiple classes of alpha-adrenoreceptor ligands, where the 1,4-benzodioxan-2-ylmethyl group has been shown to confer significantly higher receptor affinity compared to simple benzyl analogs.

Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
CAS No. 84030-04-6
Cat. No. B12651211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxin
CAS84030-04-6
Molecular FormulaC10H11ClO2
Molecular Weight198.64 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)CCCl
InChIInChI=1S/C10H11ClO2/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8H,5-7H2
InChIKeyPUZFWZPNWKLEFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxin (CAS 84030-04-6): Core Chemical Identity and Pharmacophore Relevance


2-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxin (IUPAC: 3-(2-chloroethyl)-2,3-dihydro-1,4-benzodioxine) is a heterocyclic building block featuring a 1,4-benzodioxane core substituted at the 2-position with a chloroethyl chain . This scaffold is a critical pharmacophore in multiple classes of alpha-adrenoreceptor ligands, where the 1,4-benzodioxan-2-ylmethyl group has been shown to confer significantly higher receptor affinity compared to simple benzyl analogs [1]. The compound serves as a versatile synthetic intermediate for irreversible alpha-antagonists and other bioactive molecules due to the alkylating potential of its chloroethyl moiety.

Why Generic 2‑Substituted 1,4‑Benzodioxins Cannot Replace 2‑(2‑Chloroethyl)‑2,3‑dihydro‑1,4‑benzodioxin in Regioselective Syntheses or Receptor‑Targeted Programs


Simple substitution of the 2‑chloroethyl group with other alkyl or leaving‑group variants fundamentally alters both the synthetic outcome and the pharmacological profile. The 2‑chloroethyl substituent is not a passive alkyl chain; its terminal chlorine enables selective aziridinium ion formation, a prerequisite for irreversible receptor alkylation that underlies the activity of phenoxybenzamine‑related compounds [1]. Furthermore, the position of the substituent on the benzodioxin ring dictates the regiochemical outcome of electrophilic aromatic substitution reactions, with 2‑substituted‑1,4‑benzodioxins giving exclusively 6‑acyl products, whereas saturated analogs or non‑substituted cores yield different regioisomer distributions [2]. Therefore, using a positional isomer or a non‑halogenated 2‑alkyl analog would compromise both synthetic efficiency and target engagement.

Quantitative Differentiation of 2-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxin Against Closest Structural Analogs


Regioselective Friedel‑Crafts Acylation: 2‑Substituted‑1,4‑benzodioxins Deliver Exclusive 6‑Acyl Products, Unlike Saturated Analogs

The 2‑substituted‑1,4‑benzodioxin scaffold directs electrophilic acylation exclusively to the 6‑position, whereas the saturated 2,3‑dihydro‑1,4‑benzodioxin analogs give a mixture of 6‑ and 7‑acyl regioisomers with the 7‑acyl as the major product [1]. This 100% regioselectivity for the 6‑acyl derivative eliminates the need for chromatographic separation of isomers, directly reducing purification costs and increasing isolated yields.

Regioselective synthesis Friedel-Crafts acylation 1,4-Benzodioxin

1,4‑Benzodioxan‑2‑ylmethyl Moiety Confers Superior Alpha‑Adrenoceptor Affinity Over Benzyl‑Containing Analogs

In a series of beta‑chloroethylamine irreversible antagonists, compounds bearing a 1,4‑benzodioxan‑2‑ylmethyl group (derived from the 2‑substituted benzodioxin core) displayed significantly higher potency for both α₁‑ and α₂‑adrenoreceptors compared to analogous compounds with a benzyl group [1]. While the study does not provide explicit Ki values for the core itself, the affinity enhancement is consistently observed across multiple matched molecular pairs, establishing the 1,4‑benzodioxan‑2‑ylmethyl fragment as a privileged pharmacophore.

Alpha-adrenoreceptor Structure-activity relationship 1,4-Benzodioxane

Chloroethyl Substituent Enables Alkylating Activity: Distinction from Non‑Halogenated 2‑Alkyl‑1,4‑benzodioxins

The 2‑chloroethyl group is the functional handle required for the formation of the reactive aziridinium ion, the active species responsible for covalent receptor alkylation in phenoxybenzamine‑class drugs [1]. Non‑halogenated 2‑alkyl‑1,4‑benzodioxins (e.g., 2‑methyl, 2‑ethyl) lack this capacity and therefore cannot serve as precursors for irreversible antagonists. This functional dichotomy is critical: the target compound is a pro‑drug of the aziridinium species, while its non‑halogenated analogs are merely competitive ligands or inactive scaffolds.

Alkylating agent Aziridinium ion Irreversible antagonist

Direct Precursor to Discriminating α₁-Adrenoceptor Subtype Antagonists: Plateau in Concentration‑Inhibition Curves Not Observed with Benzyl Analogs

Two compounds in the benzodioxan‑2‑ylmethyl series, which can be synthesized from 2‑(2‑chloroethyl)‑1,4‑benzodioxin, produced a marked plateau in the α₁‑adrenoreceptor concentration‑inhibition curve in the 30–100 nM range, a phenomenon absent in the corresponding benzyl‑based analogs [1]. This plateau is interpreted as the ability to discriminate between two α₁‑adrenoreceptor subtypes, a property that simple benzyl‑based irreversible antagonists do not share.

Alpha-1 adrenoceptor subtypes Irreversible inhibition Pharmacological discrimination

Evidence‑Backed Application Scenarios for 2‑(2‑Chloroethyl)‑2,3‑dihydro‑1,4‑benzodioxin in Drug Discovery and Chemical Synthesis


Synthesis of Irreversible Alpha‑Adrenoceptor Antagonists with Subtype Selectivity

The compound is the key starting material for preparing phenoxybenzamine‑related beta‑chloroethylamines that incorporate the 1,4‑benzodioxan‑2‑ylmethyl pharmacophore. These derivatives achieve irreversible blockade of α₁‑adrenoceptors and, uniquely, exhibit a plateau in concentration‑inhibition curves indicative of subtype discrimination [1]. This property is not achievable with benzyl‑based congeners, making 2‑(2‑chloroethyl)‑1,4‑benzodioxin an essential intermediate for laboratories investigating α₁‑adrenoceptor heterogeneity.

Regioselective 6‑Acyl‑1,4‑benzodioxin Synthesis Without Isomer Separation

When subjected to Friedel‑Crafts acylation, 2‑substituted‑1,4‑benzodioxins deliver exclusively the 6‑acyl regioisomer [2]. This contrasts starkly with saturated 2,3‑dihydro analogs that yield a difficult‑to‑separate mixture of 6‑ and 7‑acyl products. For scale‑up or library synthesis requiring positional integrity, the target compound eliminates isomer‑purification steps, reducing cost and improving throughput.

Covalent Probe Design Utilizing the Chloroethyl Warhead

The chloroethyl substituent is a latent electrophile that generates a reactive aziridinium ion under physiological conditions, enabling covalent modification of biological targets. This warhead is essential for designing activity‑based protein profiling probes or covalent inhibitors targeting nucleophilic residues [1]. The benzodioxane scaffold provides additional conformational rigidity and a defined exit vector for the reacting group.

Comparative SAR Studies on the Role of the 1,4‑Benzodioxane Moiety in Receptor Binding

Because the 1,4‑benzodioxan‑2‑ylmethyl group consistently outperforms the benzyl group in α‑adrenoceptor affinity [1], researchers can use this compound to generate matched‑pair libraries that dissect the contribution of the dioxane oxygen atoms, ring size, and substitution pattern to receptor recognition. Such studies are fundamental for lead optimization in adrenergic receptor programs.

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